
Hg(TFA)2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(II) bis(trifluoroacetate), commonly referred to as Hg(TFA)2, is a chemical compound that consists of mercury in its +2 oxidation state coordinated with two trifluoroacetate anions. This compound is known for its utility in organic synthesis, particularly in the generation of organic radical cations and electrophilic aromatic substitution reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercury(II) bis(trifluoroacetate) can be synthesized by reacting mercury(II) oxide (HgO) with trifluoroacetic acid (TFA) under controlled conditions. The reaction typically proceeds as follows:
HgO+2CF3COOH→Hg(CF3COO)2+H2O
This reaction is carried out in an inert atmosphere to prevent the oxidation of mercury and to ensure the purity of the product. The resulting mercury(II) bis(trifluoroacetate) is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of mercury(II) bis(trifluoroacetate) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury(II) bis(trifluoroacetate) is involved in various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in electrophilic aromatic substitution reactions, where it introduces mercury into aromatic compounds.
Radical Reactions: It is used to generate organic radical cations, which are intermediates in various organic transformations.
Common Reagents and Conditions
Oxidation: In oxidation reactions, mercury(II) bis(trifluoroacetate) is used in the presence of trifluoroacetic acid as a solvent.
Substitution: For electrophilic aromatic substitution, the compound is used in conjunction with trifluoroacetic acid under mild conditions.
Radical Reactions: The generation of radical cations often requires photolysis or other forms of energy input to initiate the reaction.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds.
Substitution: The products are arylmercury trifluoroacetates.
Radical Reactions: The products are radical cations and their subsequent reaction products.
Wissenschaftliche Forschungsanwendungen
Mercury(II) bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the study of enzyme mechanisms and the modification of biomolecules.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which mercury(II) bis(trifluoroacetate) exerts its effects involves the coordination of mercury with organic substrates. This coordination facilitates various chemical transformations, such as the generation of radical cations and electrophilic aromatic substitution. The molecular targets include aromatic compounds and other electron-rich substrates, and the pathways involve the formation of intermediate complexes that undergo further reactions.
Vergleich Mit ähnlichen Verbindungen
Mercury(II) bis(trifluoroacetate) can be compared with other mercury(II) salts, such as mercury(II) acetate (Hg(OAc)2) and mercury(II) chloride (HgCl2). While all these compounds are used in organic synthesis, mercury(II) bis(trifluoroacetate) is unique in its ability to generate radical cations and its high reactivity in electrophilic aromatic substitution reactions. The trifluoroacetate ligand imparts distinct properties, such as increased solubility in organic solvents and enhanced reactivity.
List of Similar Compounds
- Mercury(II) acetate (Hg(OAc)2)
- Mercury(II) chloride (HgCl2)
- Mercury(II) nitrate (Hg(NO3)2)
Mercury(II) bis(trifluoroacetate) stands out due to its specific applications and reactivity, making it a valuable reagent in various fields of scientific research.
Eigenschaften
Molekularformel |
C4F6HgO4 |
|---|---|
Molekulargewicht |
426.62 g/mol |
IUPAC-Name |
bis[(2,2,2-trifluoroacetyl)oxy]mercury |
InChI |
InChI=1S/2C2HF3O2.Hg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChI-Schlüssel |
WMHOESUUCMEQMS-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(F)(F)F)O[Hg]OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)

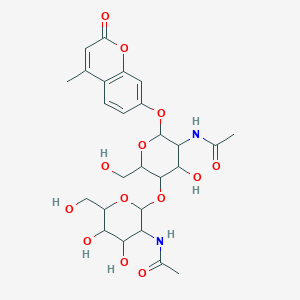
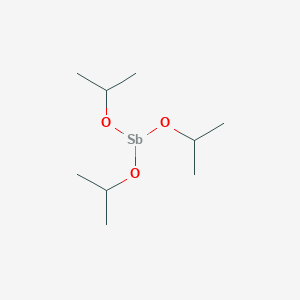
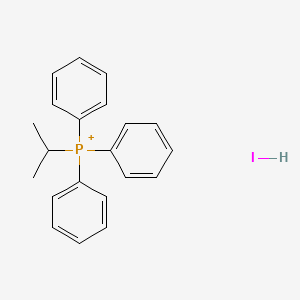

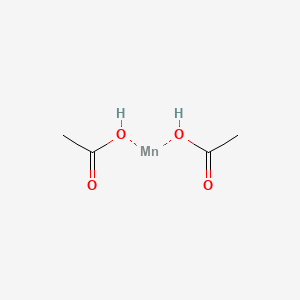

![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)
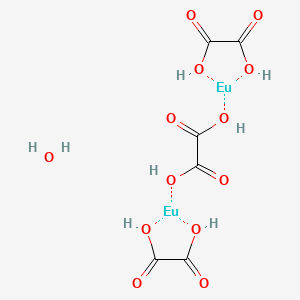
![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
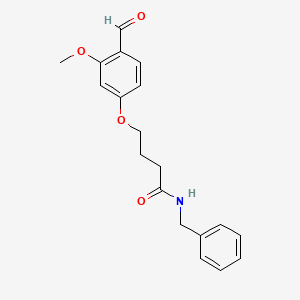
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)
